molecular formula C11H10N2O2 B12089627 1-methyl-4-phenyl-1H-Pyrazole-3-carboxylic acid

1-methyl-4-phenyl-1H-Pyrazole-3-carboxylic acid

Cat. No.: B12089627
M. Wt: 202.21 g/mol
InChI Key: JPMGPKXXOVWGKS-UHFFFAOYSA-N
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Description

1-methyl-4-phenyl-1H-Pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-4-phenyl-1H-Pyrazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions, often using a catalyst such as copper or palladium to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, employing green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-phenyl-1H-Pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .

Scientific Research Applications

1-methyl-4-phenyl-1H-Pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-4-phenyl-1H-Pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-1H-pyrazole-4-carboxylic acid
  • 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
  • 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Uniqueness

1-methyl-4-phenyl-1H-Pyrazole-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

1-methyl-4-phenylpyrazole-3-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c1-13-7-9(10(12-13)11(14)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)

InChI Key

JPMGPKXXOVWGKS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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